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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of BIBF0775, a multi-

targeted tyrosine kinase inhibitor, in comparison to other relevant kinase inhibitors. The

information is intended to support research and drug development efforts by offering a clear

perspective on the compound's target engagement and potential off-target effects.

Introduction to BIBF0775 (Nintedanib)
BIBF0775, also known as Nintedanib, is an orally available, small-molecule tyrosine kinase

inhibitor. It is recognized as a triple angiokinase inhibitor, potently targeting the pro-angiogenic

and pro-fibrotic pathways mediated by Vascular Endothelial Growth Factor Receptors

(VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor

Receptors (PDGFR).[1] Nintedanib competitively binds to the intracellular adenosine

triphosphate (ATP) binding site of these receptors, which prevents autophosphorylation and

blocks downstream signaling cascades that are crucial for fibroblast proliferation and migration.

[2]

Kinase Selectivity Profile of BIBF0775
The selectivity of a kinase inhibitor is a critical factor in determining its therapeutic efficacy and

safety profile. A comprehensive understanding of a compound's interactions across the human

kinome can reveal not only its intended therapeutic targets but also potential off-target activities

that could lead to adverse effects or provide opportunities for drug repurposing.
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Primary Targets of BIBF0775
BIBF0775 demonstrates potent inhibitory activity against key receptor tyrosine kinases

involved in angiogenesis and fibrosis. The half-maximal inhibitory concentrations (IC50) for its

primary targets are summarized in the table below.

Kinase Target IC50 (nM)

VEGFR1 (Flt-1) 34

VEGFR2 (KDR) 13

VEGFR3 (Flt-4) 13

FGFR1 69

FGFR2 37

FGFR3 108

PDGFRα 59

PDGFRβ 65

Data compiled from publicly available sources.[1][2]

Broader Kinase Panel Profiling
To provide a more comprehensive view of its selectivity, BIBF0775 has been profiled against

large panels of kinases using technologies such as KINOMEscan™. This competition binding

assay measures the ability of a compound to displace a ligand from the active site of over 450

human kinases.

In a KINOMEscan™ assay, at a concentration of 100 nM, Nintedanib was found to bind to 50

kinases.[3] This indicates a degree of polypharmacology, which is common for many kinase

inhibitors.

Comparison with Alternative Kinase Inhibitors
To contextualize the selectivity profile of BIBF0775, it is useful to compare it with other kinase

inhibitors that target similar pathways.
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Comparison with Imatinib
Imatinib is another multi-targeted tyrosine kinase inhibitor. A comparison of the kinase binding

profiles of Nintedanib and Imatinib at a concentration of 100 nM revealed that Imatinib bound to

12 kinases, while Nintedanib bound to 50.[3] When considering therapeutically relevant

concentrations (KD < Cmax), Nintedanib was found to bind to 44 kinases, whereas Imatinib

bound to 34 kinases.[3] Notably, 14 kinases, including PDGFRα, PDGFRβ, and VEGFR2, were

targeted by both compounds, suggesting partially overlapping inhibition profiles.[3]

Comparison with other VEGFR/PDGFR Inhibitors
Other clinically relevant multi-kinase inhibitors targeting VEGFR and PDGFR include Sunitinib

and Sorafenib. While a direct head-to-head comparison across the same comprehensive

kinase panel is not readily available in a single public source, individual studies have

characterized their selectivity. For instance, one study indicated that Sunitinib inhibited more

kinases than Pazopanib and Sorafenib at potencies within 10-fold of VEGFR-2.

Experimental Protocols
The data presented in this guide are derived from established experimental methodologies for

assessing kinase inhibitor selectivity. Below are detailed descriptions of the key experimental

protocols.

KINOMEscan™ Competition Binding Assay
This assay platform provides a quantitative measure of inhibitor binding to a large panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to

the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the

presence of the test compound indicates greater binding affinity of the compound for the

kinase.

Experimental Workflow:

Kinase Preparation: Kinases are expressed, typically in HEK-293 cells or as fusions to T7

phage, and tagged with a unique DNA barcode.
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Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., beads).

Competition Assay: The DNA-tagged kinase, the test compound at various concentrations,

and the immobilized ligand are incubated together to allow for binding to reach equilibrium.

Washing: Unbound components are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified by

qPCR using primers specific for the DNA tag.

Data Analysis: The results are typically expressed as percent of control (%Ctrl), where the

control is the amount of kinase bound in the absence of the test compound. Dissociation

constants (Kd) are then calculated from the dose-response curves.
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KINOMEscan™ Experimental Workflow

Radiometric Kinase Activity Assay (Filter Binding)
This is a classic and widely used method to directly measure the catalytic activity of a kinase

and the inhibitory effect of a compound.[4][5]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP

or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[4][6] The phosphorylated
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substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is

quantified.[7]

Experimental Workflow:

Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, the

peptide or protein substrate, cofactors (e.g., Mg²⁺), and the test compound at various

concentrations.

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The

reaction is allowed to proceed for a defined period at a specific temperature.

Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction

mixture is spotted onto a phosphocellulose filter paper or membrane that binds the substrate.

Washing: The filter is washed multiple times with a suitable buffer (e.g., phosphoric acid) to

remove unincorporated radiolabeled ATP.[7]

Quantification: The amount of radioactivity retained on the filter, corresponding to the

phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.

Data Analysis: The kinase activity is calculated based on the amount of incorporated

phosphate. For inhibitor studies, IC50 values are determined by plotting the percentage of

inhibition against the inhibitor concentration.

Signaling Pathways Targeted by BIBF0775
BIBF0775 exerts its therapeutic effects by simultaneously inhibiting multiple key signaling

pathways involved in tumor angiogenesis and fibrosis.
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Conclusion
BIBF0775 (Nintedanib) is a potent multi-targeted kinase inhibitor with primary activity against

VEGFR, FGFR, and PDGFR. Kinome-wide profiling reveals that it interacts with a broader set

of kinases, a characteristic shared by many clinically effective kinase inhibitors. The

comparison with other inhibitors like Imatinib highlights both overlapping and distinct target

profiles, which may contribute to their differential therapeutic applications and side-effect

profiles. The detailed experimental protocols provided herein offer a basis for the design and

interpretation of further studies on BIBF0775 and other kinase inhibitors. A thorough

understanding of the kinase selectivity profile is paramount for the rational development of

targeted cancer therapies and for managing their clinical use.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1666966?utm_src=pdf-body-img
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/product/b1666966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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